molecular formula C16H10FN5O2 B11485806 Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-

Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-

Cat. No.: B11485806
M. Wt: 323.28 g/mol
InChI Key: UJMPGDLDHZTBCM-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-4-FLUOROBENZAMIDE is a complex organic compound that features a benzodiazole ring, an oxadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-4-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling of the Benzodiazole and Oxadiazole Rings: This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired linkage.

    Introduction of the Fluorobenzamide Moiety: This can be accomplished through a nucleophilic substitution reaction where the fluorobenzamide is introduced to the coupled intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms in the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-4-FLUOROBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its fluorescent properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-yl)benzenesulfonamide
  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1,3-Benzothiazol-2-yl)-arylamides

Uniqueness

N-[4-(1H-1,3-BENZODIAZOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-4-FLUOROBENZAMIDE is unique due to the presence of both benzodiazole and oxadiazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C16H10FN5O2

Molecular Weight

323.28 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H10FN5O2/c17-10-7-5-9(6-8-10)16(23)20-15-13(21-24-22-15)14-18-11-3-1-2-4-12(11)19-14/h1-8H,(H,18,19)(H,20,22,23)

InChI Key

UJMPGDLDHZTBCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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